molecular formula C13H16INO B12447654 Azepan-1-yl(2-iodophenyl)methanone

Azepan-1-yl(2-iodophenyl)methanone

Cat. No.: B12447654
M. Wt: 329.18 g/mol
InChI Key: XLUNTTMOSXUTDC-UHFFFAOYSA-N
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Description

Azepan-1-yl(2-iodophenyl)methanone is a chemical compound with the molecular formula C13H16INO It is characterized by the presence of an azepane ring, a phenyl group substituted with an iodine atom, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(2-iodophenyl)methanone typically involves the reaction of 2-iodobenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(2-iodophenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Azepan-1-yl(2-iodophenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Azepan-1-yl(2-iodophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Azepan-1-yl(2-bromophenyl)methanone
  • Azepan-1-yl(2-chlorophenyl)methanone
  • Azepan-1-yl(2-fluorophenyl)methanone

Uniqueness

Azepan-1-yl(2-iodophenyl)methanone is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The iodine atom can participate in specific reactions and interactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

Molecular Formula

C13H16INO

Molecular Weight

329.18 g/mol

IUPAC Name

azepan-1-yl-(2-iodophenyl)methanone

InChI

InChI=1S/C13H16INO/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2

InChI Key

XLUNTTMOSXUTDC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2I

Origin of Product

United States

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